molecular formula C7H11N3O3 B11466897 4-Amino-1-(2,3-dihydroxypropyl)pyrimidin-2-one

4-Amino-1-(2,3-dihydroxypropyl)pyrimidin-2-one

Cat. No.: B11466897
M. Wt: 185.18 g/mol
InChI Key: LTTDCEYZEHQDGW-UHFFFAOYSA-N
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Description

4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an amino group and a dihydroxypropyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a guanidine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the concentration of reactants, temperature, and pressure, is crucial for maximizing production efficiency and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit or activate certain enzymes, thereby influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer different reactivity and interaction profiles compared to its analogs .

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

4-amino-1-(2,3-dihydroxypropyl)pyrimidin-2-one

InChI

InChI=1S/C7H11N3O3/c8-6-1-2-10(7(13)9-6)3-5(12)4-11/h1-2,5,11-12H,3-4H2,(H2,8,9,13)

InChI Key

LTTDCEYZEHQDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)O

Origin of Product

United States

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